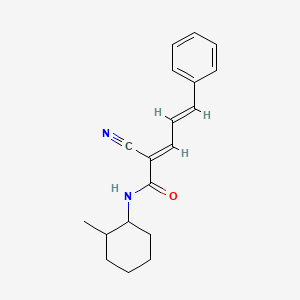![molecular formula C16H16FN3OS B5908426 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908426.png)
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone (FBOMT) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBOMT belongs to the class of thiosemicarbazone compounds, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Scientific Research Applications
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has shown promising results as an antiviral agent against the hepatitis C virus and dengue virus. In addition, 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has also exhibited anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Mechanism of Action
The exact mechanism of action of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone is not yet fully understood. However, studies have suggested that it may inhibit viral replication by interfering with the viral RNA polymerase activity. 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has been shown to have minimal toxicity in vitro and in vivo studies. It has also exhibited good bioavailability and pharmacokinetic properties. 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone in lab experiments is its low toxicity, making it a safe compound to work with. However, its limited solubility in water can pose a challenge in certain experiments. In addition, the exact mechanism of action of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone. One area of interest is the development of more potent analogs of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone with improved antiviral and anticancer activity. Another area of research is the investigation of the mechanism of action of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone, which can provide insight into its therapeutic potential. Additionally, the potential of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease, can also be explored.
Synthesis Methods
The synthesis of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone involves the reaction of 3-hydroxybenzaldehyde with N-methylthiosemicarbazide in the presence of hydrochloric acid. The resulting compound is then treated with 2-fluorobenzyl chloride to obtain 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
1-[(E)-[3-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-18-16(22)20-19-10-12-5-4-7-14(9-12)21-11-13-6-2-3-8-15(13)17/h2-10H,11H2,1H3,(H2,18,20,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPDOMZKZHYEG-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)


![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)
![6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
